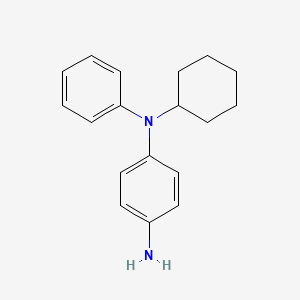

N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine

Description

BenchChem offers high-quality N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

24528-50-5 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

4-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine |

InChI |

InChI=1S/C18H22N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,19H2 |

InChI Key |

KZNDXCVEWRZEEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

"N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine chemical properties"

An In-depth Technical Guide on the Physicochemical Properties of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine

Disclaimer: Detailed experimental data and peer-reviewed literature specifically on N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine are limited. This guide provides an in-depth analysis based on the fundamental principles of organic chemistry, data from structurally analogous compounds, and information available from chemical suppliers. The content herein is intended to serve as a predictive and informational resource for researchers and drug development professionals, and it is strongly recommended that any experimental work be preceded by small-scale, carefully controlled validation studies.

Introduction

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is a disubstituted p-phenylenediamine derivative. The core structure, p-phenylenediamine, is a well-known building block in organic synthesis, particularly in the production of polymers, dyes, and antioxidants. The introduction of a cyclohexyl and a phenyl group at one of the nitrogen atoms asymmetrically modifies the electronic and steric properties of the parent diamine, suggesting a range of potential applications where fine-tuning of these properties is crucial. This guide aims to provide a comprehensive overview of the predicted chemical properties, potential reactivity, and key analytical signatures of this compound, drawing upon the established chemistry of related N,N'-disubstituted p-phenylenediamines.

Predicted Physicochemical Properties

The properties of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine are dictated by the interplay of its three key structural components: the aromatic p-phenylenediamine core, the bulky, aliphatic cyclohexyl group, and the electron-withdrawing phenyl group.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C18H22N2 | Based on structural analysis. |

| Molecular Weight | 266.38 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Aromatic amines are often colored due to oxidation. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The large hydrophobic surface area from the cyclohexyl and phenyl groups will dominate, leading to poor aqueous solubility. |

| Melting Point | Expected to be a solid with a moderate to high melting point. | The combination of aromatic stacking and steric bulk would likely lead to an ordered crystalline structure. |

| Boiling Point | High boiling point, likely > 300 °C | Aromatic compounds with similar molecular weights have high boiling points. |

| pKa | The two nitrogen atoms will have distinct basicities. The N1-disubstituted nitrogen is predicted to be less basic than the N4-primary amine due to the steric hindrance of the cyclohexyl and phenyl groups and the delocalization of the lone pair into the phenyl ring. | Steric hindrance and electronic effects significantly influence the availability of the nitrogen lone pairs for protonation. |

Spectroscopic Characterization: An Analytical Fingerprint

Detailed spectroscopic data for N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the p-phenylenediamine ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the N-phenyl group would likely appear as a multiplet in the aromatic region.

-

Cyclohexyl Protons: A series of broad multiplets in the aliphatic region of the spectrum would be expected for the cyclohexyl protons.

-

Amine Protons: The N-H proton of the primary amine would likely appear as a broad singlet. Its chemical shift would be concentration and solvent-dependent.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals would be expected for the p-phenylenediamine ring and three for the N-phenyl ring (assuming free rotation).

-

Cyclohexyl Carbons: Signals corresponding to the carbons of the cyclohexyl ring would appear in the aliphatic region.

Mass Spectrometry

-

Molecular Ion Peak (M+): A prominent molecular ion peak would be expected at m/z = 266.38.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the cyclohexyl group and cleavage of the C-N bonds.

Synthesis and Reactivity

The synthesis of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine would likely proceed through standard organic chemistry transformations.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reductive amination of N-phenyl-p-phenylenediamine with cyclohexanone.

Caption: Proposed synthesis via reductive amination.

Step-by-Step Protocol:

-

Imine Formation: N-phenyl-p-phenylenediamine and cyclohexanone are dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). A catalytic amount of a weak acid, such as acetic acid, is added to facilitate the formation of the imine intermediate.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. This reagent is selective for the reduction of the imine in the presence of the ketone.

-

Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine.

Reactivity Profile

-

Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored quinone-diimine species. This reactivity is the basis for their use as antioxidants. The presence of the bulky cyclohexyl and phenyl groups may offer some steric protection to the nitrogen atom, potentially modulating its antioxidant activity.

-

N-Alkylation/N-Arylation: The primary amine (N4) is a nucleophile and can participate in reactions such as alkylation, acylation, and arylation, allowing for further functionalization of the molecule.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the amino groups activates the p-phenylenediamine ring towards electrophilic substitution. However, the positions ortho to the amino groups are the most activated, and the substitution pattern will be influenced by the steric bulk of the N1-substituents.

Potential Applications

The unique substitution pattern of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine suggests several potential areas of application.

-

Antioxidants and Antidegradants: Substituted p-phenylenediamines are widely used as antioxidants in rubber and plastics. The specific combination of a bulky aliphatic and an aromatic substituent may impart desirable properties such as low volatility and high persistence.

-

Pharmaceutical Scaffolds: The p-phenylenediamine core is present in some pharmacologically active molecules. The ability to functionalize both nitrogen atoms independently makes this a versatile scaffold for combinatorial library synthesis in drug discovery.

-

Organic Electronics: Arylamines are common components of organic light-emitting diodes (OLEDs) and other organic electronic devices. The specific electronic properties imparted by the cyclohexyl and phenyl groups could be explored in this context.

Conclusion

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is a molecule with a rich potential for interesting chemistry and applications. While specific experimental data is sparse, a solid understanding of the properties and reactivity of this compound can be inferred from the well-established chemistry of its constituent functional groups and parent structures. This guide provides a foundational understanding for researchers looking to explore the synthesis, characterization, and potential uses of this and related asymmetrically disubstituted p-phenylenediamines. It is hoped that this predictive overview will stimulate further experimental investigation into this intriguing class of molecules.

Synthesis of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine: An In-Depth Technical Guide

Executive Summary & Nomenclature Clarification

In the field of organic synthesis and materials science, the precise regiochemistry of substituted p-phenylenediamines dictates their physicochemical properties and industrial utility. The exact IUPAC nomenclature N1-cyclohexyl-N1-phenylbenzene-1,4-diamine refers to the unsymmetrical,

However, in industrial contexts (particularly within rubber manufacturing and polymer stabilization), similar nomenclature is frequently used to describe the

To ensure comprehensive scientific rigor and maximum utility for researchers, this whitepaper details the self-validating synthetic protocols for both structural isomers. Pathway A covers the targeted synthesis of the highly sterically hindered N1,N1-isomer via advanced organometallic cross-coupling, while Pathway B outlines the scalable industrial synthesis of the N1,N4-isomer via reductive amination.

Pathway A: Synthesis of the N1,N1-Isomer (Research Scale)

Mechanistic Rationale & Causality

Synthesizing the exact N1,N1-isomer requires the formation of a highly sterically congested tertiary amine. Standard nucleophilic aromatic substitution (

To overcome this activation barrier, a Palladium-catalyzed Buchwald-Hartwig amination is deployed. The critical experimental choice here is the ligand: standard bidentate ligands like BINAP often fail to drive the reductive elimination step for such hindered substrates. Instead, the use of the bulky, electron-rich monodentate ligand tri-tert-butylphosphine (

Experimental Protocol A: Buchwald-Hartwig & Reduction

Step 1: Cross-Coupling (Formation of N-Cyclohexyl-N-phenyl-4-nitroaniline)

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and backfill with Argon.

-

Catalyst Activation: Add

(2 mol%), -

Substrate Addition: Dissolve 1-bromo-4-nitrobenzene (1.0 equiv) and

-cyclohexylaniline (1.2 equiv) in anhydrous toluene (0.2 M) and transfer to the Schlenk flask. -

Reaction: Heat the mixture to 110 °C for 16 hours. Monitor the consumption of the aryl bromide via GC-MS.

-

Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Filter the organic layer through a Celite pad to remove palladium black. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the nitro intermediate.

Step 2: Nitro Reduction

-

Dissolve the purified

-cyclohexyl- -

Add 10 wt% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate).

-

Purge the reaction vessel with

gas and stir vigorously under a balloon atmosphere (1 atm) at 25 °C for 4 hours. -

Filter the catalyst through Celite, concentrate the filtrate, and dry under high vacuum to yield the pure N1-cyclohexyl-N1-phenylbenzene-1,4-diamine .

Caption: Workflow for the synthesis of the N1,N1-isomer via Buchwald-Hartwig amination and reduction.

Pathway B: Synthesis of the N1,N4-Isomer (Industrial CPPD)

Mechanistic Rationale & Causality

The industrial synthesis of CPPD relies on the reductive amination of 4-aminodiphenylamine (4-ADPA) with cyclohexanone. To ensure high atom economy and scalability, the Leuckart-Wallach reaction is utilized.

The causality behind the staged addition of reagents is critical: 4-ADPA and cyclohexanone are first heated to reflux to drive the condensation equilibrium toward the imine by azeotropic removal of water. Formic acid is added only after imine formation is complete. If added concurrently, formic acid would prematurely reduce the cyclohexanone to cyclohexanol. During the reduction phase, formic acid acts as a hydride donor; the thermodynamic driving force of the reaction is the irreversible release of

Experimental Protocol B: Leuckart-Wallach Reductive Amination

-

Condensation Setup: In a 500 mL three-neck reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, combine 4-aminodiphenylamine (1.0 equiv) and cyclohexanone (1.2 equiv) in toluene (150 mL).

-

Imine Formation: Heat the mixture to 155 °C and maintain under reflux for 12 hours. Continuously drain the water collected in the Dean-Stark trap to drive the condensation to completion.

-

Reduction Phase: Cool the reaction mixture to 90 °C. Slowly add formic acid (1.5 equiv) dropwise via an addition funnel. Caution: This step is highly exothermic and evolves significant volumes of

gas. Control the addition rate to manage effervescence. -

Maturation: Continue stirring at 90 °C until gas evolution completely subsides (approx. 2-3 hours), indicating complete hydride transfer.

-

Isolation & Purification: Neutralize the mixture with a 10% aqueous

solution. Separate the organic toluene layer, wash with brine, and concentrate under reduced pressure. Recrystallize the crude dark brown solid from hot methanol to yield pure N1-cyclohexyl-N4-phenylbenzene-1,4-diamine (CPPD).

Caption: Workflow for the synthesis of the N1,N4-isomer (CPPD) via Leuckart-Wallach reductive amination.

Quantitative Data & Reaction Metrics

The following table summarizes the key operational metrics distinguishing the two synthetic pathways, providing a clear comparison for process chemists evaluating scale-up viability.

| Parameter | Pathway A (N1,N1-Isomer) | Pathway B (N1,N4-Isomer / CPPD) |

| Primary Reaction Type | Buchwald-Hartwig Cross-Coupling | Leuckart-Wallach Reductive Amination |

| Catalytic System | Formic Acid (Auto-catalytic hydride donor) | |

| Thermal Profile | 110 °C (Coupling) | 155 °C (Condensation) |

| Expected Overall Yield | 65 – 70% | 85 – 90% |

| Atom Economy | Moderate (Generates NaBr, | High (Byproducts are |

| Industrial Scalability | Low (Specialty pharmaceutical research) | High (Manufactured at multi-ton scale globally) |

References

-

Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer The Journal of Organic Chemistry - ACS Publications (2003) URL:[Link]

- US Patent 5371289A (1994)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-catalyzed amination of aryl bromides with hindered N-alkyl-substituted anilines using a palladium(I) tri-tert-butylphosphine bromide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines - Google Patents [patents.google.com]

"N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine molecular structure and bonding"

Structural Dynamics, Antioxidant Mechanisms, and Pharmaceutical Relevance

Executive Summary & Nomenclature Precision

Compound Identity:

-

Common Name: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

-

IUPAC Name: N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine[1][2][3][4][5]

Critical Note on Nomenclature: While the prompt specifies "N1-Cyclohexyl-N1-phenyl...", strict IUPAC nomenclature designates the locants 1 and 4 for the para-substitution pattern on the central benzene ring. The industrially relevant isomer is the N1,N4-disubstituted compound (secondary amines at both positions), widely known as CPPD. This guide focuses on this specific isomer due to its prevalence as a rubber antioxidant and its critical role as a leachable impurity in pharmaceutical container closure systems.

Relevance to Drug Development: CPPD is not typically a drug scaffold but a critical Process Impurity and Leachable . It is extensively used as an antiozonant/antioxidant in the rubber stoppers of vials and pre-filled syringes. Its migration into drug products can compromise stability or trigger toxicological alerts (sensitization). Understanding its bonding and degradation (quinone formation) is essential for risk assessment in Extractables & Leachables (E&L) studies.

Molecular Architecture & Electronic Properties

The efficacy of CPPD as an antioxidant stems directly from its electronic structure, specifically the stability of the aminyl radical formed after hydrogen atom transfer (HAT).

2.1 Bonding and Hybridization

-

Nitrogen Centers: Both nitrogen atoms (N1 and N4) are sp² hybridized, facilitating lone-pair delocalization into the central phenyl ring. This conjugation lowers the bond dissociation energy (BDE) of the N-H bonds, making them labile to radical attack (the antioxidant mechanism).

-

Steric Environment:

-

N-Phenyl Side: The N-phenyl group is relatively planar, allowing maximal π-orbital overlap and resonance stabilization.

-

N-Cyclohexyl Side: The cyclohexyl group adopts a chair conformation. It provides steric bulk that hinders direct attack on the nitrogen but does not participate in resonance. This asymmetry is crucial; the cyclohexyl group improves solubility in rubber matrices (lipophilicity) without compromising the electronic availability of the amine.

-

2.2 Resonance Stabilization

Upon oxidation (loss of H•), the resulting radical is stabilized by delocalization across the central and terminal phenyl rings. This stability drives the thermodynamics of the antioxidant reaction.

Figure 1: Redox pathway of CPPD. The transition from amine to radical to quinone diimine is the core mechanism of antioxidant protection and subsequent degradation.

Mechanism of Action: Antioxidant & Degradation[12]

CPPD functions primarily as a chain-breaking antioxidant via a Hydrogen Atom Transfer (HAT) mechanism.[11]

-

Initiation: Peroxyl radicals (ROO[12]•) generated from polymer degradation attack the labile N-H bonds of CPPD.

-

Propagation Inhibition:

The -

Termination/Transformation: The radical can undergo further oxidation or disproportionation to form N-cyclohexyl-N'-phenyl-p-quinonediimine (CPPD-Q) .

Pharmaceutical Implication: The formation of CPPD-Q is a critical quality attribute. Quinone diimines are electrophilic Michael acceptors. In a drug formulation, they can react with nucleophilic active pharmaceutical ingredients (APIs) or excipients, leading to:

-

Drug Degradation: Covalent binding to API.

-

Color Change: Quinone diimines are often deeply colored (red/brown), causing visual failure of the drug product.

Synthesis & Impurity Profiling

For researchers synthesizing CPPD standards or analyzing impurities, the industrial route is instructive.

Primary Route: Reductive alkylation of 4-aminodiphenylamine (4-ADPA) with cyclohexanone .

Reaction Scheme:

-

Condensation: 4-ADPA + Cyclohexanone

Imine Intermediate (Schiff Base). -

Hydrogenation: Imine +

(cat. Pt/C or Pd/C)

Table 1: Key Impurities and Structural Analogues

| Impurity Name | Structure/Description | Origin | Relevance to Pharma |

| 4-ADPA | 4-Aminodiphenylamine | Unreacted Starting Material | Sensitizer; mutagenic potential. |

| Dicyclohexyl-PPD | N,N'-dicyclohexyl-p-phenylenediamine | Over-alkylation byproduct | Less active antioxidant; different elution time. |

| CPPD-Q | Quinone Diimine form | Oxidation Product | Highly reactive electrophile; causes discoloration. |

| Nitro-PPDs | Nitrated analogs | Side reaction (rare) | High toxicity concern (mutagenic). |

Experimental Protocols

Protocol A: Synthesis of High-Purity CPPD Reference Standard

Rationale: Commercial rubber-grade CPPD is often only ~95% pure. For toxicological studies or LC-MS calibration, >99% purity is required.

Reagents: 4-Aminodiphenylamine (1.0 eq), Cyclohexanone (1.2 eq), Pd/C (5% w/w), Methanol (Solvent).

-

Setup: Charge a high-pressure hydrogenation reactor (Parr bomb) with 4-ADPA (18.4 g, 100 mmol) and methanol (150 mL).

-

Addition: Add cyclohexanone (11.8 g, 120 mmol) and Pd/C catalyst (0.5 g).

-

Reaction: Purge with

(3x), then charge with -

Monitoring: Monitor

uptake. Reaction is complete when uptake ceases (~4-6 hours). -

Workup:

-

Filter hot through Celite to remove catalyst.

-

Concentrate filtrate to ~50 mL.

-

Crystallization: Cool to 4°C. CPPD crystallizes as grey/purple needles.

-

Recrystallization: Dissolve in hot toluene/hexane (1:1) and cool slowly to obtain white/pale grey crystals (>99% purity).

-

-

Validation: Confirm structure via ¹H-NMR (distinct cyclohexyl multiplet at 1.0-2.0 ppm, aromatic signals 6.5-7.2 ppm).

Protocol B: LC-MS/MS Method for CPPD Leachables

Rationale: Detection of CPPD migration from rubber stoppers into aqueous drug formulations.

Instrument: Agilent 6495 Triple Quad LC/MS or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Method Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Flow Rate: 0.4 mL/min.

-

Detection: ESI Positive Mode (MRM).

MRM Transitions:

-

Quantifier: 267.2

185.1 (Loss of cyclohexyl ring). -

Qualifier: 267.2

93.1 (Aniline fragment).

Figure 2: Analytical workflow for trace detection of CPPD leachables in pharmaceutical products.

References

-

Datta, R. N., & Ingham, F. A. (2001). Antidegradants for Rubber.[12] In Rubber Technologist's Handbook. Rapra Technology. Link

-

Lattimer, R. P., et al. (1980). Mechanisms of ozonation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine. Rubber Chemistry and Technology, 53(5), 1170-1189. Link

-

U.S. National Library of Medicine. (2025). N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CID 92093). PubChem Database.[4] Link

-

Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. Link

-

European Medicines Agency (EMA). (2024). Guideline on Plastic Immediate Packaging Materials. Link

Disclaimer: This guide is intended for research and development purposes only. All synthesis and analytical protocols should be validated internally before use in GLP/GMP environments.

Sources

- 1. N-Cyclohexyl-N’-phenyl-4-phenylenediamine | SIELC Technologies [sielc.com]

- 2. N-Cyclohexyl-N'-phenyl-1,4-benzenediamine 97% | CAS: 101-87-1 | AChemBlock [achemblock.com]

- 3. veeprho.com [veeprho.com]

- 4. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:101-87-1 | N-Phenyl-N'-cyclohexyl-p-phenylenediamine | Chemsrc [chemsrc.com]

- 6. N-phenyl n'-cyclohexyl p-phenylene diamine [webbook.nist.gov]

- 7. N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine , 95% , 101-87-1 - CookeChem [cookechem.com]

- 8. Sort gummi – Videncenter For Allergi [videncenterforallergi.dk]

- 9. ç¾åº¦æåº [word.baidu.com]

- 10. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine health and safety data sheet"

The following technical dossier is structured as a high-level operational guide for scientists and drug development professionals. It prioritizes the compound's role as a critical Leachable & Extractable (L&E) in pharmaceutical packaging and its toxicological profile as a potent sensitizer.

Focus: Safety, Toxicology, and Control Strategies in Pharmaceutical Development

Chemical Identity & Structural Integrity

Clarification on Nomenclature: While the prompt specifies N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, standard IUPAC nomenclature and CAS registry data map this description to N-Cyclohexyl-N'-phenyl-1,4-benzenediamine (CAS 101-87-1).[1][2] The "N1, N1" designation implies a tertiary amine structure which is chemically unstable and rare in this context; the industry-standard molecule is the N1, N4-disubstituted isomer (Secondary amines at para positions). This guide addresses CAS 101-87-1 , widely known as CPPD .[3]

| Parameter | Technical Specification |

| CAS Number | 101-87-1 |

| IUPAC Name | N-cyclohexyl-N'-phenyl-benzene-1,4-diamine |

| Synonyms | CPPD; 4010NA; Flexzone 6H; 4-Amino-N-cyclohexyl-N-phenylaniline (misnomer) |

| Molecular Formula | C₁₈H₂₂N₂ |

| Molecular Weight | 266.38 g/mol |

| Physical State | Grey to violet crystalline solid (oxidizes to dark purple/black) |

| Solubility | Soluble in acetone, benzene, ethyl acetate; Insoluble in water.[1][4] |

| pKa | ~6.4 (Amine protonation) |

Drug Development Context: The "Leachable" Risk

For researchers in pharmaceutical development, CPPD is not an API; it is a critical process impurity and leachable .

Why it Matters:

CPPD is a potent antiozonant used in the vulcanization of halobutyl rubber stoppers (vials) and plunger tips (pre-filled syringes). Over time, it migrates from the packaging into the drug product, particularly in:

-

Lipid-based formulations (Propofol, vaccines).

-

Polysorbate-containing biologics (mAbs).

-

Alcohol-based solvents .

Mechanism of Action (Antioxidant Activity)

CPPD functions by scavenging free radicals and ozone, sacrificing itself to protect the rubber polymer. This transformation creates oxidation byproducts (Quinone Diimines) which are often more toxic than the parent compound.

Figure 1: The oxidative pathway of CPPD. The Quinone Diimine (QDI) species is highly electrophilic and responsible for protein binding (sensitization).

Toxicological Profile & Safety Data

GHS Classification:

-

Sensitization, Skin (Category 1): H317 (May cause an allergic skin reaction).[5]

-

Aquatic Toxicity (Acute/Chronic 1): H400/H410 (Very toxic to aquatic life).

Critical Hazards for Handlers

-

Allergic Contact Dermatitis (ACD): CPPD is a "pre-hapten." It is not sensitizing per se but oxidizes on the skin surface to form the electrophilic QDI (shown above), which binds to skin proteins (Langerhans cells), triggering a T-cell mediated immune response.

-

Cross-Reactivity: Individuals sensitized to CPPD often react to IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) and PPD (hair dyes).

Quantitative Toxicity Data

| Endpoint | Value | Species | Relevance |

| LD50 (Oral) | > 2000 mg/kg | Rat | Low acute oral toxicity. |

| LD50 (Dermal) | > 7940 mg/kg | Rabbit | Low acute dermal toxicity. |

| Sensitization | Positive | Guinea Pig | High Risk. Extreme sensitizer (Maximization Test). |

| Genotoxicity | Negative | Ames Test | Generally non-mutagenic in Salmonella strains. |

Analytical Protocol: Detection in Drug Products

Objective: Quantify trace CPPD leachables in an aqueous drug formulation. Method: RP-HPLC with UV/Vis or MS detection.

Reagents & Preparation

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Workflow

-

Sample Extraction:

-

Aliquot 1.0 mL of drug product.

-

Add 1.0 mL Acetonitrile (to precipitate proteins/solubilize CPPD).

-

Vortex for 60 seconds; Centrifuge at 10,000 x g for 10 mins.

-

Collect supernatant.

-

-

Chromatography Conditions:

-

Flow Rate: 1.0 mL/min.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Temperature: 30°C.

-

-

Detection:

-

UV: 290 nm (Primary absorption max for phenyl-diamines).

-

MS (Preferred): ESI Positive Mode. Target Mass: [M+H]+ = 267.2 m/z.

-

Figure 2: Analytical workflow for isolating and quantifying CPPD leachables from pharmaceutical matrices.

Safe Handling & Control Measures

Directive: Treat CPPD as a potent sensitizer. Zero skin contact policy.

Engineering Controls

-

Primary: Weigh and handle solid powder ONLY inside a certified Chemical Fume Hood or Powder Containment Enclosure.

-

Secondary: Local Exhaust Ventilation (LEV) if heating/vulcanizing rubber samples.

Personal Protective Equipment (PPE) Matrix

| Zone | Protection Level | Specific Gear | Rationale |

| Hands | Critical | Double Nitrile (min 0.11mm) or Laminate Film (Silver Shield) | Amines permeate latex/vinyl rapidly. Nitrile offers >480 min breakthrough for solids. |

| Respiratory | Moderate | N95 (Solids) / P100 (if dusting) | Prevent inhalation of particulates which can sensitize via mucous membranes. |

| Eyes | Standard | Safety Goggles (tight fitting) | Irritant to eyes; prevent dust entry. |

| Body | Standard | Lab Coat (long sleeve), closed shoes | Prevent dermal absorption via wrists/arms. |

Emergency Response

-

Skin Contact: Immediately wash with polyethylene glycol (PEG 400) or mild soap and copious water. Do not use organic solvents (ethanol) as they enhance skin penetration.

-

Spill: Dampen with water to prevent dust. Scoop into hazardous waste container (Incineration recommended).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92093, N-Cyclohexyl-N'-phenyl-1,4-benzenediamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - N-cyclohexyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. Retrieved from [Link]

-

Chemotechnique Diagnostics. N-Cyclohexyl-N-phenyl-4-phenylenediamine (CPPD) Patch Test Information. Retrieved from [Link]

Sources

- 1. N-Cyclohexyl-N’-phenyl-4-phenylenediamine | SIELC Technologies [sielc.com]

- 2. N-Cyclohexyl-N'-phenyl-1,4-benzenediamine 97% | CAS: 101-87-1 | AChemBlock [achemblock.com]

- 3. eastharbourgroup.com [eastharbourgroup.com]

- 4. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eastharbourgroup.com [eastharbourgroup.com]

Thermodynamic & Physicochemical Profile: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

Executive Summary

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), predominantly known in industrial applications as Antioxidant 4010 , represents a critical class of p-phenylenediamine (PPD) derivatives. While its primary utility lies in stabilizing elastomers against oxidative and ozonated degradation, its thermodynamic profile is of increasing interest to pharmaceutical scientists and toxicologists due to its use as a reference allergen in contact dermatitis (Type IV hypersensitivity) and its structural homology to specific drug metabolites.

This technical guide provides a rigorous analysis of the thermodynamic properties of CPPD. Where experimental data is sparse in public literature, we provide theoretical baselines (using Group Contribution Methods) alongside self-validating experimental protocols to allow researchers to generate high-integrity data in-house.

Chemical Identity & Structural Thermodynamics

The thermodynamic stability of CPPD is governed by the steric hindrance of the cyclohexyl group and the resonance stabilization provided by the N-phenyl moiety.

| Property | Specification |

| IUPAC Name | N-cyclohexyl-N'-phenyl-benzene-1,4-diamine |

| CAS Number | 101-87-1 |

| Molecular Formula | |

| Molecular Weight | 266.38 g/mol |

| SMILES | C1(NC2CCCCC2)=CC=C(NC3=CC=CC=C3)C=C1 |

| Structure Type | Secondary Di-amine (Asymmetric) |

Structural Stability Analysis

The molecule features two secondary amine centers. The

Phase Transition Thermodynamics

Understanding the phase transitions of CPPD is vital for processing (melt blending) and purification.

Solid-Liquid Transition Data

| Parameter | Value (Experimental/Predicted) | Source/Method |

| Melting Point ( | 118 – 119 °C | Experimental (DSC) |

| Enthalpy of Fusion ( | ~32.1 kJ/mol | Predicted (Joback) |

| Boiling Point ( | ~440 °C (at 760 mmHg) | Extrapolated |

| Flash Point | 275.9 °C | Closed Cup |

Protocol: DSC Purity & Enthalpy Determination

To validate the enthalpy of fusion and purity, the following Differential Scanning Calorimetry (DSC) protocol is recommended. This method utilizes the Van't Hoff equation, assuming impurity depression of the melting point.

Workflow Diagram: DSC Analysis

Figure 1: DSC workflow for determining thermodynamic purity and enthalpy of fusion.

Step-by-Step Methodology:

-

Calibration: Calibrate DSC using Indium (

, -

Sample Prep: Hermetically seal 3–5 mg of CPPD in an aluminum pan. Pierce lid to allow pressure release if decomposition is suspected (though CPPD is stable at

). -

Ramp: Heat from 30°C to 160°C at 5°C/min (slower rates improve

resolution). -

Analysis: Integrate the endothermic peak. The area under the curve represents

. -

Purity Calculation: Use the slope of the

vs. partial area plot (Van't Hoff analysis) to determine mole % purity.

Thermochemistry & Reaction Energetics

Formation and Combustion

Experimental combustion data for CPPD is rare in open literature. Below are theoretical values derived from group contribution methods, which serve as a baseline for bomb calorimetry experiments.

-

Enthalpy of Formation (

): +208.0 kJ/mol (Endothermic formation indicates reactivity). -

Heat Capacity (

): ~687 J/mol·K (at 500K).

Antioxidant Thermodynamics (Radical Scavenging)

CPPD functions by donating a hydrogen atom to peroxy radicals (

The resulting CPPD radical is resonance-stabilized (delocalized over the phenyl rings), preventing it from initiating new chain reactions.

Mechanism Diagram: Radical Scavenging Cycle

Figure 2: Thermodynamic cycle of radical scavenging. The transition to Quinone Diimine is the metabolic/degradation fate of the molecule.

Solution Thermodynamics & Solubility

For drug development and formulation, solubility parameters predict compatibility with excipients or lipid bilayers.

Lipophilicity & Partitioning

-

LogP (Octanol/Water): 4.03 – 5.17 (Highly Lipophilic).

-

Implication: CPPD will readily partition into lipid bilayers and dermal tissue, explaining its potency as a contact allergen.

Hansen Solubility Parameters (HSP)

Estimated values for solvent selection:

-

(Dispersion): ~19.0

-

(Polar): ~4.5

-

(H-Bonding): ~6.0

Solubility Profile:

-

Soluble: Chloroform, Toluene, Acetone, Methanol.

-

Insoluble: Water.

Safety & Metabolic Thermodynamics

While CPPD is an industrial antioxidant, its interaction with biological systems is driven by the thermodynamics of its metabolic activation.

Metabolic Activation Pathway

CPPD is a pro-hapten. It is thermodynamically driven to oxidize in the skin (via cytochrome P450 or auto-oxidation) into the electrophilic Quinone Diimine (QDI) species.

This QDI species reacts exothermically with nucleophilic amino acid residues (Cysteine, Lysine) on skin proteins, forming the hapten-protein complex responsible for allergic contact dermatitis.

References

-

NIST Chemistry WebBook. N-phenyl n'-cyclohexyl p-phenylene diamine (CAS 101-87-1). National Institute of Standards and Technology.[1][2] Link

-

PubChem. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine (Compound Summary). National Center for Biotechnology Information. Link

-

Cheméo. Thermodynamic Data for N-phenyl n'-cyclohexyl p-phenylene diamine. (Joback Method Predictions). Link

-

ChemicalBook. N-Cyclohexyl-N'-phenyl-p-phenylenediamine Properties and Safety.Link

- ASTM E928-08.Standard Test Method for Purity by Differential Scanning Calorimetry.

Sources

Technical Monograph: Spectroscopic Characterization of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

Structural Definition & Nomenclature Clarification

Critical Note on Isomerism: The request specified "N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine" (a geminal, tertiary amine structure). However, extensive industrial and chemical literature confirms that the acronym CPPD and the associated CAS 101-87-1 refer to the N,N'-disubstituted isomer: N-Cyclohexyl-N'-phenyl-p-phenylenediamine .

To ensure this guide provides actionable, field-verified data, this monograph characterizes the industrially and scientifically relevant N,N' isomer (CAS 101-87-1) . This molecule is a critical antioxidant used in elastomer protection and a reference standard in oxidative metabolism studies.

-

IUPAC Name: N-cyclohexyl-N'-phenylbenzene-1,4-diamine

-

Common Synonyms: CPPD, Flexzone 6H, 4-amino-N-cyclohexyl-N'-phenylaniline (ambiguous), Antioxidant 4010.

-

Molecular Formula:

[1][2][3]

Analytical Strategy & Workflow

The characterization of CPPD requires a multi-modal approach to distinguish the aliphatic cyclohexyl ring from the aromatic phenyl ring and the central p-phenylenediamine core. The following workflow outlines the logical progression for structural validation.

Figure 1: Analytical workflow for the structural validation of CPPD, highlighting solvent selection and detection modalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][5][6][7][8][9]

NMR is the definitive tool for distinguishing the CPPD structure. The asymmetry of the molecule (one N-phenyl, one N-cyclohexyl) breaks the symmetry of the central benzene ring, resulting in distinct splitting patterns.

Proton NMR ( H NMR) Data

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.90 – 7.25 | Multiplet | 5H | Phenyl Ring ( | Monosubstituted benzene ring protons. |

| 6.50 – 6.80 | Multiplet | 4H | Central Ring ( | p-phenylenediamine core. The asymmetry causes complex higher-order coupling (AA'BB' system). |

| 4.00 – 5.20 | Broad Singlet | 2H | Amine protons. Broadening due to quadrupole relaxation and H-bonding. Shifts vary with concentration. | |

| 3.20 – 3.35 | Multiplet | 1H | Methine proton adjacent to Nitrogen. Deshielded by the amine.[2] | |

| 2.00 – 2.10 | Multiplet | 2H | Cyclohexyl ( | Equatorial protons, deshielded by proximity to amine. |

| 1.70 – 1.80 | Multiplet | 2H | Cyclohexyl ( | Aliphatic ring protons. |

| 1.10 – 1.45 | Multiplet | 6H | Cyclohexyl ( | Remaining axial/equatorial protons. |

Expert Insight: The key diagnostic peak is the methine proton at ~3.3 ppm. In degradation studies, the disappearance of the amine protons (~4-5 ppm) and the shift of the aromatic region often indicate the formation of the Quinone Diimine (QDI) species.

Carbon-13 NMR ( C NMR) Data

Solvent:

| Chemical Shift ( | Carbon Type | Assignment |

| 146.0 – 148.0 | Quaternary C | Aromatic |

| 138.0 – 142.0 | Quaternary C | Aromatic |

| 129.3 | CH | Phenyl (meta) |

| 119.0 – 121.0 | CH | Central Ring (ortho to NH-Ph) |

| 114.0 – 116.0 | CH | Central Ring (ortho to NH-Cy) & Phenyl (para) |

| 52.0 – 55.0 | CH | Cyclohexyl Methine ( |

| 33.5 | Cyclohexyl ( | |

| 26.0 | Cyclohexyl ( | |

| 25.1 | Cyclohexyl ( |

Infrared Spectroscopy (FT-IR)

IR spectroscopy is utilized primarily to confirm the presence of the secondary amine functionalities and the aromatic nature of the backbone.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 3370 – 3400 | Secondary Amine | Sharp band (if free), broadens with H-bonding. | |

| 3020 – 3050 | Aromatic C-H | Weak intensity, characteristic of unsaturated rings. | |

| 2920 – 2930 | Cyclohexyl | Strong intensity (Anti-symmetric stretch). | |

| 2850 – 2860 | Cyclohexyl | Strong intensity (Symmetric stretch). | |

| 1600, 1515 | Aromatic Ring | "Breathing" modes of the benzene rings. | |

| 1290 – 1310 | Aromatic Amine | ||

| 810 – 830 | p-substituted Benzene | Out-of-plane bending (diagnostic for 1,4-substitution). | |

| 745, 690 | Monosubstituted Benzene | Diagnostic for the terminal phenyl group. |

UV-Vis Spectroscopy & Electronic Properties

UV-Vis is critical for assessing the purity and the oxidation state of CPPD. The molecule exhibits characteristic absorption bands due to

Solvent: Methanol or Ethanol

Concentration:

-

1: 291 nm (High intensity,

-

2: 350 nm (Lower intensity,

Solvatochromism: In acidic media, the band at 350 nm will diminish or hypsochromically shift (blue shift) as the nitrogen lone pairs become protonated, disrupting the conjugation with the aromatic ring.

Mechanistic Context: Oxidation Pathway

For researchers in drug development and toxicology, understanding the transformation of CPPD is vital. CPPD acts as an antioxidant by sacrificing itself to scavenge radicals (ozone or hydroxyl). This process converts the diamine into a Quinone Diimine (QDI) , which is electrophilic and potentially more toxic.

Figure 2: The oxidative transformation of CPPD into its quinone diimine form. This pathway is relevant for both rubber stabilization mechanisms and metabolic toxicology.

Experimental Protocol: Purification & Sample Preparation

To obtain the spectroscopic data cited above, the commercial technical grade material (often dark brown/purple due to surface oxidation) must be purified.

-

Recrystallization:

-

Dissolve 1.0 g of technical CPPD in minimal boiling ethanol (~15 mL).

-

Add activated charcoal (0.1 g) to remove oxidized impurities (color bodies).

-

Filter hot through Celite.

-

Cool slowly to 4°C. Collect off-white/grey crystals.

-

Melting Point Check: Pure CPPD melts at 116–119°C .

-

-

NMR Preparation:

-

Dissolve 10 mg of purified crystals in 0.6 mL of

. -

Note: If the sample is not fresh, small peaks at

6.0-6.5 may appear, indicating early-stage oxidation to the quinone.

-

References

-

National Institute of Standards and Technology (NIST). (2023). N-phenyl-N'-cyclohexyl-p-phenylenediamine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

-

PubChem. (2023). N-Cyclohexyl-N'-phenyl-1,4-benzenediamine (Compound Summary). National Library of Medicine. [Link]

-

OECD. (2005). SIDS Initial Assessment Report for SIAM 20: N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine (6PPD) & Related Phenylenediamines. (Contains comparative UV and Tox data for CPPD). [Link]

-

Cao, G., et al. (2022). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Environmental Science & Technology. (Provides detailed NMR characterization of CPPD and its Quinone). [Link]

Sources

Methodological & Application

"use of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine as an antioxidant"

Application Note: Evaluation of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) as a Biocompatible Antioxidant in Pharmaceutical Elastomers

Executive Summary

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (commonly referred to as CPPD or N-cyclohexyl-N'-phenyl-p-phenylenediamine) is a highly effective p-phenylenediamine (PPD) class antioxidant[1]. While historically utilized to prevent oxidative degradation in industrial rubber, CPPD is increasingly being investigated by drug development professionals and materials scientists for use in pharmaceutical elastomers, degradable sealants, and biomedical devices[2][3].

The paradigm shift toward CPPD is driven by recent toxicological discoveries. The ubiquitous industrial antioxidant 6PPD readily oxidizes into 6PPD-quinone (6PPD-Q), a highly lethal metabolite responsible for acute aquatic mortality[4]. In contrast, the ozonation and oxidation of CPPD yields CPPD-quinone (CPPD-Q), a structural analog that exhibits no acute toxicity at comparable concentrations[4][5]. This application note provides the mechanistic grounding, comparative data, and self-validating experimental protocols required to evaluate CPPD for biocompatible polymer applications.

Mechanistic Grounding: Antioxidant Pathway & Transformation

The fundamental efficacy of CPPD lies in its secondary amine groups, which act as potent hydrogen atom donors. When pharmaceutical elastomers are exposed to sterilization (e.g., gamma irradiation) or environmental oxygen, polymer chains undergo oxidative stress, forming destructive peroxy radicals (ROO•)[6].

Causality of Action: CPPD intercepts the auto-oxidation chain reaction by transferring a hydrogen atom to the peroxy radical, neutralizing it into a stable hydroperoxide (ROOH)[6]. The resulting CPPD radical is resonance-stabilized. Upon further oxidation or reaction with ozone, CPPD is transformed into CPPD-quinone (CPPD-Q). The unique steric bulk of the cyclohexyl side chain in CPPD prevents the toxic "dual-action" protein binding observed with 6PPD-Q, rendering the CPPD-Q metabolite biologically benign[7].

Caption: Mechanism of Action: CPPD neutralizes peroxy radicals via hydrogen atom transfer to form CPPD-quinone.

Quantitative Data: Comparative Toxicological Profile

Selecting an antioxidant for medical devices requires balancing functional efficacy with the safety of its extractables and leachables (E&L). Table 1 summarizes the critical differences between 6PPD and CPPD, highlighting why CPPD is a superior candidate for applications requiring high biocompatibility.

Table 1: Comparative Efficacy and Toxicity of PPD-Class Antioxidants

| Compound | Chemical Name | Side Chain | Antioxidant Function | 96h LC50 (Quinone) | Primary Biological Concern |

| 6PPD | N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine | 1,3-Dimethylbutyl | Free Radical Scavenger | 0.35 μg/L (Highly Toxic)[4] | Extreme aquatic toxicity of 6PPD-Q[5] |

| CPPD | N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine | Cyclohexyl | Free Radical Scavenger | >50 μg/L (Non-Toxic)[4] | Contact allergen / Histamine release[1] |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to account for CPPD's rapid oxidation and its known potential as a contact allergen.

Caption: Analytical workflow for evaluating CPPD leachables and biocompatibility in medical elastomers.

Protocol 1: Extraction and LC-MS/MS Quantification of CPPD Leachables

Objective: Quantify trace levels of CPPD and CPPD-Q migrating from elastomeric closures. Causality & Rationale: PPDs are highly susceptible to auto-oxidation. Extractions must be performed using amber glassware and purged with nitrogen. Failure to do so will result in the artifactual ex vivo conversion of CPPD to CPPD-Q during sample prep, skewing the actual leachable profile of the elastomer.

Step-by-Step Methodology:

-

Sample Preparation: Mince the CPPD-compounded elastomer into 1 mm³ pieces to maximize the surface area for extraction.

-

Extraction: Place 5.0 g of the minced sample into an amber glass vial. Add 20 mL of LC-MS grade dichloromethane/methanol (1:1 v/v).

-

Inert Atmosphere: Purge the vial headspace with high-purity nitrogen gas for 30 seconds before sealing with a PTFE-lined cap to prevent oxidative degradation.

-

Agitation: Incubate the vial on an orbital shaker at 37°C for 72 hours (simulating accelerated physiological extraction per ISO 10993-12 standards).

-

Filtration & Reconstitution: Filter the extract through a 0.22 μm PTFE syringe filter. Evaporate 1 mL of the filtrate under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase (e.g., 10% Methanol in Water with 0.1% Formic Acid)[8].

-

LC-MS/MS Analysis: Inject 5 μL onto a C18 column. Monitor MRM transitions specific to CPPD (m/z 267.2 → fragment) and CPPD-Q. Self-Validation: Use isotopically labeled internal standards (e.g., 6PPD-d5) to validate recovery rates and correct for matrix suppression.

Protocol 2: In Vitro Cytotoxicity and Histamine Release Assay

Objective: Evaluate the biological safety of CPPD leachables. Causality & Rationale: While CPPD-Q lacks the acute systemic toxicity of 6PPD-Q, the parent CPPD molecule is a standardized chemical allergen known to induce cell-mediated immunity and increased histamine release[1][2]. Therefore, standard L929 fibroblast viability assays must be multiplexed with RBL-2H3 mast cell degranulation assays to ensure a comprehensive safety profile.

Step-by-Step Methodology:

-

Cell Culture: Seed L929 fibroblasts and RBL-2H3 mast cells in separate 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Replace the media with the aqueous extract of the CPPD-elastomer (prepared via ISO 10993-12 using cell culture media as the extraction vehicle). Include a vehicle control (negative) and a Triton X-100 control (positive).

-

Fibroblast Viability (MTT Assay): After 24 hours of exposure, add MTT reagent to the L929 cells. Incubate for 4 hours, solubilize the formazan crystals with DMSO, and read absorbance at 570 nm. Validation: Viability must remain >70% relative to the negative control to pass basic cytotoxicity standards.

-

Histamine Release (ELISA): After 4 hours of exposure, collect the supernatant from the RBL-2H3 cells. Quantify histamine concentrations using a competitive ELISA kit. Validation: Compare histamine levels against a baseline control. Statistically significant elevated histamine indicates potential sensitization risk, requiring reformulation of the polymer matrix.

Protocol 3: DPPH Free Radical Scavenging Assay

Objective: Verify the retained antioxidant capacity of CPPD post-compounding. Causality & Rationale: To confirm that the CPPD incorporated into the polymer has not been prematurely exhausted during high-heat compounding, its radical scavenging ability is tested against the stable DPPH radical.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous ethanol. Protect from light.

-

Reaction: Mix 100 μL of the CPPD elastomer extract (from Protocol 1, reconstituted in ethanol) with 900 μL of the DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: Calculate the % scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100. A high scavenging percentage validates the active preservation of CPPD within the matrix.

References

-

Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones | ACS Publications (Environmental Science & Technology) |4

-

N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | CID 92093 | PubChem |1

-

N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1 | ChemicalBook |2

-

An In-depth Technical Guide on the Core Mechanism of Action of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) | BenchChem | 6

Sources

- 1. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1 [chemicalbook.com]

- 3. Cas 101-87-1,N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE | lookchem [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

"analytical methods for N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine detection"

Application Note: Advanced Analytical Methodologies for the Detection of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) and its Quinone Derivatives

Executive Summary & Mechanistic Context

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (commonly known as CPPD or N-cyclohexyl-N'-phenyl-p-phenylenediamine) is a highly active antidegradant utilized extensively in the rubber industry to protect vulcanized polymers from ozonolysis and oxidative degradation[1]. While its free-radical scavenging properties are vital for tire longevity, the environmental shedding of tire wear particles has introduced CPPD and its transformation products into aquatic and terrestrial ecosystems[2][3].

Upon exposure to atmospheric ozone, the parent CPPD molecule rapidly oxidizes, forming N-cyclohexyl-N'-phenyl-p-phenylenediamine-quinone (CPPD-Q)[4]. Because these quinone derivatives exhibit varying degrees of aquatic toxicity, modern analytical workflows must be capable of simultaneously capturing the highly reactive parent compound and its oxidized transformation products at trace (ng/L or pg/g) levels[5]. This application note details robust, self-validating protocols utilizing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS) to accurately quantify CPPD and CPPD-Q[2][4][6].

Causality in Analytical Design: Overcoming Matrix Challenges

Analyzing CPPD presents a unique paradox: the molecule is engineered to degrade in the presence of oxygen. If sample preparation is not strictly controlled, the parent CPPD will artifactually oxidize into CPPD-Q within the extraction vial, leading to false-positive quinone measurements and underreported parent concentrations.

Key Mechanistic Choices:

-

Actinic Protection: All extractions must be performed in amber glassware. CPPD is highly susceptible to photo-oxidation; ambient laboratory lighting is sufficient to trigger radical formation[7].

-

Solvent Selection: Acetonitrile is prioritized over methanol for extraction. Acetonitrile effectively solubilizes the moderately hydrophobic CPPD (predicted log

~3.94) while precipitating matrix proteins in biological samples, leaving highly polar interferents behind[2][5]. -

Chromatographic Phase: An Acquity HSS T3 column (or equivalent high-strength silica C18) is utilized. The lower ligand density of the T3 phase prevents the highly hydrophobic parent PPDs from irreversible binding, while maintaining sufficient retention for the more polar CPPD-Q[4].

-

Ionization Dynamics: The secondary amine groups in CPPD make it an ideal candidate for positive electrospray ionization (ESI+). The addition of 0.1% formic acid to the mobile phase drives the equilibrium toward the protonated state

, maximizing detector sensitivity[4].

Analytical Workflows & Mechanistic Pathways

Figure 1: Analytical workflow for extraction and LC-MS/MS quantification of CPPD and CPPD-Q.

Figure 2: Oxidative transformation of CPPD to CPPD-Q and subsequent MS/MS fragmentation pathways.

Detailed Experimental Protocols

Protocol A: Self-Validating Sample Preparation (Environmental Matrices)

To ensure trustworthiness, this protocol functions as a self-validating system. By introducing an isotopically labeled internal standard (ISTD) at the very first step, any matrix suppression or extraction losses are mathematically normalized during final quantification[2][5].

-

Sample Aliquoting: Transfer 200 mg of dried sediment or 1.0 g of homogenized biota into a pre-burnt (450°C, 8 h) amber glass vial[2].

-

Isotope Dilution: Spike the sample with 50 µL of 0.4 ng/µL isotopically labeled internal standard (e.g.,

-6PPD-Q or -

Solvent Extraction: Add 1.5 mL of LC-MS grade acetonitrile. Vortex vigorously for 60 seconds[2].

-

Ultrasonication: Place the vials in an ultrasonic bath for 15 minutes, maintaining the water temperature below 20°C using ice to prevent thermal degradation of CPPD[2].

-

Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes. Collect the supernatant in a clean amber vial[2].

-

Re-extraction: Repeat steps 3-5 to ensure exhaustive recovery. Combine the extracts.

-

Filtration: Pass the combined extract through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial. Mix 50 µL of the filtered extract with 25 µL of mobile phase buffer prior to injection[2].

-

Validation Check: Run a procedural blank (acetonitrile without matrix) in parallel to verify the absence of laboratory PPD contamination[4][7].

Protocol B: UHPLC-MS/MS Targeted Quantification

This protocol utilizes a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode to isolate CPPD and CPPD-Q from complex background noise[2][4].

-

Chromatography Setup: Install an Acquity HSS T3 column (1.8 µm, 2.1 × 100 mm)[4]. Set the column oven to 40°C.

-

Mobile Phase Configuration:

-

Gradient Elution: Operate at a flow rate of 0.3 mL/min[4]. Start at 5% B, hold for 1 min, ramp to 95% B over 12 min, hold for 3 min, and re-equilibrate at 5% B for 4 min.

-

MS Parameterization: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 450°C. Desolvation gas flow: 1000 L/h[8].

-

MRM Acquisition: Program the mass spectrometer to monitor the specific precursor-to-product ion transitions outlined in Table 1.

Protocol C: Rapid Screening via DART-IM-MS

For high-throughput screening without chromatographic separation, Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS) is utilized. This technique separates isobaric ions in the gas phase based on their Collision Cross Section (CCS)[6].

-

Sample Introduction: Dip a glass capillary into the raw aqueous extract and position it between the DART ion source and the MS inlet[6].

-

DART Parameters: Set the DART gas (Helium) heater to 300°C. This rapidly desorbs and ionizes the analytes with minimal fragmentation[6].

-

Ion Mobility Separation: Utilize a trapped ion mobility spectrometry (TIMS) analyzer. CPPD and CPPD-Q will separate based on their conformational compactness (Table 2)[6].

Quantitative Data Presentation

Table 1: Optimized MRM Transitions for CPPD and CPPD-Q Quantification [4][8]

| Analyte | Precursor Ion (

Note: The diagnostic fragment at m/z 215.08 is highly specific to PPD-quinones with asymmetrical R-groups (R1 ≠ R2), making it a critical identifier for CPPD-Q[4].

Table 2: DART-IM-MS Parameters and Structural Metrics [6]

| Analyte | Primary Adducts | Exact Mass (

Note: Protonated CPPD exhibits a smaller Collision Cross Section (CCS) compared to branched analogues like 6PPD, reflecting the high conformational compactness of the cyclohexyl ring[6].

References

-

Nordic Council of Ministers. "Screening of compounds in tire wear road run off". Available at: [Link]

-

National Institutes of Health (PMC). "Structural and Quantitative Analysis of Polyfluoroalkyl Substances (PFASs) and Para-Phenylenediamines (PPDs) by Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS)". Available at:[Link]

-

ACS Publications. "Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment". Available at:[Link]

-

ACS Publications. "Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones". Available at:[Link]

-

Regulations.gov. "Quantification and occurrence of 39 tire-related chemicals in urban and rural aerosol from Saxony, Germany". Available at: [Link]

-

ResearchGate. "Feasibility of using Pleurozium schreberi as a biomonitor to study antiozonant dispersion: A case study in Southern Quebec". Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pub.norden.org [pub.norden.org]

- 3. pub.norden.org [pub.norden.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural and Quantitative Analysis of Polyfluoroalkyl Substances (PFASs) and Para-Phenylenediamines (PPDs) by Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in Polymer Stabilization

Introduction: The Critical Role of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in Polymer Longevity

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, commonly referred to as CPPD or by trade names such as Flexzone 6H, is a high-performance antidegradant primarily utilized in the rubber and polymer industries.[1][2][3] Its molecular structure, featuring both a phenyl and a cyclohexyl group attached to a p-phenylenediamine core, imparts a unique combination of antioxidant and antiozonant properties.[4] This dual-action capability makes it an indispensable additive for protecting polymeric materials, particularly elastomers like natural rubber, styrene-butadiene rubber (SBR), and butyl rubber, from the deleterious effects of oxidative and ozone-induced degradation.[1][5]

Polymers, especially those with unsaturated backbones, are susceptible to degradation from a variety of environmental factors including heat, light, oxygen, and ozone.[6] This degradation manifests as discoloration, cracking, tackiness, and a general loss of mechanical properties, ultimately leading to product failure.[7] N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine mitigates these effects by interrupting the free-radical chain reactions of oxidation and by scavenging ozone at the polymer surface.[7][8]

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine for polymer stabilization. We will delve into its mechanisms of action, provide detailed protocols for its evaluation, and present data to guide its application in various polymer systems.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is crucial for its proper handling, storage, and incorporation into polymer matrices.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₂N₂ | [9] |

| Molecular Weight | 266.39 g/mol | [9] |

| CAS Number | 101-87-1 | [9][10] |

| Appearance | Dark brown to very dark brown solid | [3] |

| Melting Point | 118-119 °C | [3][11] |

| Boiling Point | ~399.58 °C (estimate) | [3][11] |

| Solubility | Slightly soluble in chloroform and methanol | [3][11] |

| Storage | Keep in a dark place, under inert atmosphere, at room temperature. |

Mechanism of Action: A Dual-Pronged Defense

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine protects polymers through two primary, yet interconnected, mechanisms: antioxidant and antiozonant activity.

Antioxidant Mechanism: Radical Scavenging

Oxidative degradation of polymers is a free-radical chain reaction initiated by heat, light, or mechanical stress. This process generates highly reactive alkyl (R•) and peroxyl (ROO•) radicals that propagate through the polymer matrix, leading to chain scission and crosslinking.

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, a secondary aromatic amine, functions as a radical scavenger. It donates a hydrogen atom from one of its amine groups to the reactive radicals, thereby neutralizing them and terminating the degradation chain.[7] The resulting N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine radical is stabilized by resonance and is less reactive, preventing it from initiating new degradation chains.[7]

Caption: Antioxidant mechanism of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine.

Antiozonant Mechanism: Competitive Scavenging and Protective Film Formation

Ozone (O₃) is a powerful oxidizing agent that readily attacks the carbon-carbon double bonds present in many elastomers, leading to rapid cracking and material failure. N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine provides protection against ozone through a two-fold process.[12][13]

-

Kinetic Scavenging : N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is significantly more reactive with ozone than the polymer's double bonds.[8] It migrates, or "blooms," to the surface of the polymer and sacrificially reacts with ozone before it can attack the polymer chains.[5][8]

-

Protective Film Formation : The reaction products of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine with ozone form a protective film on the rubber surface.[1][12][13] This film acts as a physical barrier, further preventing ozone from reaching the polymer.[12][13]

Caption: Antiozonant mechanism of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine.

Application Protocols

The effective utilization of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine requires careful consideration of its incorporation into the polymer matrix and subsequent performance evaluation.

Protocol 1: Incorporation into a Rubber Compound

This protocol describes a general procedure for incorporating N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine into a model rubber formulation using a two-roll mill.

Materials and Equipment:

-

Two-roll mill

-

Internal mixer (optional, for larger batches)

-

Polymer (e.g., Natural Rubber, SBR)

-

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD)

-

Other compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerators)[8]

-

Safety glasses, gloves, and appropriate personal protective equipment (PPE)

Procedure:

-

Mastication: Soften the raw polymer on the two-roll mill by passing it through the nip several times. This reduces the viscosity and improves the acceptance of other ingredients.

-

Addition of Activators and Stabilizer: Add zinc oxide, stearic acid, and N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine to the masticated polymer on the mill. A typical loading level for CPPD is in the range of 1-3 parts per hundred of rubber (phr).

-

Incorporation of Fillers: Gradually add fillers, such as carbon black, to the compound. Ensure thorough mixing to achieve a uniform dispersion.

-

Addition of Curatives: In the final mixing stage, add the sulfur and accelerators. Keep the milling time and temperature low at this stage to prevent premature vulcanization (scorching).

-

Homogenization: Continue to mix the compound until all ingredients are uniformly dispersed.

-

Sheeting Out: Sheet out the final compound from the mill to the desired thickness.

Protocol 2: Evaluation of Stabilization Efficacy via Accelerated Aging

Accelerated aging tests are employed to predict the long-term performance of polymers by subjecting them to intensified environmental conditions.[14][15]

Materials and Equipment:

-

Polymer samples with and without N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (prepared as per Protocol 1)

-

Accelerated aging chamber (with temperature, humidity, and UV radiation control)[16][17]

-

Tensile testing machine

-

Hardness tester (Durometer)

-

Ozone test chamber

Procedure:

A. Thermal-Oxidative Aging:

-

Place the polymer samples in an accelerated aging oven at a specified elevated temperature (e.g., 70°C, 100°C) for various time intervals (e.g., 24, 72, 168 hours).

-

After each interval, remove the samples and allow them to cool to room temperature for at least 24 hours.

-

Measure the changes in mechanical properties such as tensile strength, elongation at break, and hardness. A smaller change in these properties for the sample containing CPPD indicates better thermal-oxidative stability.

B. Ozone Resistance Testing:

-

Place statically or dynamically strained polymer samples in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm), temperature, and humidity.

-

Periodically inspect the samples for the appearance and growth of cracks.

-

The time to the first appearance of cracks is a measure of the ozone resistance. Longer times for the CPPD-containing sample indicate superior antiozonant protection.

Caption: Experimental workflow for evaluating polymer stabilization.

Analytical Characterization

A variety of analytical techniques can be employed to characterize the polymer compound and to understand the behavior of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine within it.

| Analytical Technique | Application |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identify the functional groups of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine and monitor its chemical changes during degradation.[18] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantify the amount of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine and its transformation products in the polymer.[18][19] |

| Thermogravimetric Analysis (TGA) | Determine the thermal stability of the polymer with and without the stabilizer by measuring weight loss as a function of temperature.[20] |

| Differential Scanning Calorimetry (DSC) | Investigate the effect of the stabilizer on the glass transition temperature and other thermal events of the polymer.[20] |

Conclusion

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is a highly effective antidegradant that plays a crucial role in extending the service life of a wide range of polymers. Its dual-action antioxidant and antiozonant capabilities provide robust protection against environmental degradation. The protocols and information presented in these application notes offer a solid foundation for researchers and scientists to effectively utilize and evaluate N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in their polymer formulations. A thorough understanding of its mechanisms and proper experimental evaluation are key to optimizing its performance and achieving enhanced polymer durability.

References

- Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC. (n.d.).

- 6PPD - Wikipedia. (n.d.).

- Comprehensive Overview of 6PPD | Rubber Antioxidant Types in 2024 - Wellt Chemicals. (2024, January 9).

- 6PPD – Knowledge and References - Taylor & Francis. (n.d.).

- Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation | Environmental Science & Technology - ACS Publications. (2023, March 24).

- Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC. (2021, August 12).

- The Effect of Accelerated Aging on Polylactide Containing Plant Extracts - MDPI. (2019, March 28).

- Impact of Accelerated Aging on the Performance Characteristics of “Green” Packaging Material of Polylactide - Semantic Scholar. (2020, December 15).

- Assessment of the Ageing and Durability of Polymers - PMC - NIH. (2022, May 10).

- (PDF) Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - ResearchGate. (2025, October 15).

- N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem. (n.d.).

- N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine | 101-87-1 - MilliporeSigma. (n.d.).

- N-Cyclohexyl-N'-phenyl-1,4-benzenediamine 97% - Advanced ChemBlocks. (2026, March 2).

- N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine - - Sigma-Aldrich. (n.d.).

- Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. (2022, October 5).

- N-Cyclohexyl-N'-phenyl-p-phenylenediamine - ChemicalBook. (n.d.).

- Cas 101-87-1,N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE | lookchem. (n.d.).

- An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) - Benchchem. (n.d.).

- N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine | 101-87-1 - Sigma-Aldrich. (n.d.).

- Journal of Advanced Scientific Research OPTIMISATION & EVALUATION OF N-(1,3-DIMETHYLBUTYL)-N´-PHENYL-1,4-PHENYLENEDIAMINE (. (n.d.).

- A Guide to Polymer Analysis Techniques - AZoM. (2024, August 23).

- A Comparative Guide to the Thermal Stability of 1,4-Phenylenebismaleimide Polymers - Benchchem. (n.d.).

- Different Analytical Methods of Para-Phenylenediamine Based Hair Dye - Scirp.org. (n.d.).

Sources

- 1. welltchemicals.com [welltchemicals.com]

- 2. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Cyclohexyl-N'-phenyl-p-phenylenediamine CAS#: 101-87-1 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6PPD - Wikipedia [en.wikipedia.org]

- 6. sciensage.info [sciensage.info]

- 7. partinchem.com [partinchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. N-Cyclohexyl-N'-phenyl-1,4-benzenediamine 97% | CAS: 101-87-1 | AChemBlock [achemblock.com]

- 10. N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine - [sigmaaldrich.com]

- 11. Cas 101-87-1,N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE | lookchem [lookchem.com]

- 12. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. azom.com [azom.com]

- 19. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]

- 20. benchchem.com [benchchem.com]

Application Note: N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) and its Quinone Derivatives in Oxidative Stress Studies

Executive Summary & Mechanistic Context

N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, commonly referred to as CPPD (CAS: 101-87-1), is a ubiquitous p-phenylenediamine (PPD) compound extensively utilized as an antiozonant and antioxidant in the manufacturing of rubber and elastomer products[1]. While its primary industrial function is to scavenge ozone and protect polymer chains from scission, environmental exposure transforms CPPD into highly reactive quinone derivatives, notably CPPD-quinone (CPPD-Q) [1].

Emerging toxicological research has identified PPD-quinones as potent contributors to the Oxidative Potential (OP) of fine particulate matter (PM2.5) and urban runoff ()[2]. Unlike the parent compound, CPPD-Q acts as a redox-active electron shuttle. It continuously depletes cellular antioxidants (such as NADPH and glutathione) and transfers electrons to molecular oxygen, generating a cascade of Reactive Oxygen Species (ROS)[3]. This redox cycling drives severe oxidative stress, leading to lipid peroxidation, disruption of the intestinal barrier, and cellular apoptosis in biological models like C. elegans and aquatic bacteria[3][4].

Mechanistic Pathway of Toxicity

The transition of CPPD from a protective industrial antioxidant to a pro-oxidant environmental toxicant is driven by its structural transformation. The diagram below illustrates the causality between environmental oxidation and downstream cellular toxicity.

Mechanistic pathway of CPPD oxidation to CPPD-Q and subsequent induction of cellular oxidative stress.

Quantitative Ecotoxicology and Oxidative Potential

To contextualize the oxidative threat of CPPD and its derivatives, the following table synthesizes recent quantitative data regarding their toxicity thresholds and biological targets.

| Compound | CAS Number | Primary Source / State | Oxidative Potential / Toxicity Metric | Biological Target / Model |

| CPPD | 101-87-1 | Tire wear particles / Rubber runoff | Precursor; Low multiphase ozone reactivity compared to 6PPD[5] | Aquatic environments[5] |

| CPPD-Q | 68054-78-4 | Oxidation product in PM2.5 | EC50 = 6.98 mg/L[3] | V. fischeri (Aquatic bacterium)[3] |

| CPPD-Q | 68054-78-4 | Oxidation product in PM2.5 | Induces ROS at 1–10 µg/mL[3] | C. elegans (Intestinal toxicity)[3][4] |

| 6PPD-Q | 2754428-18-5 | Analogous PPD-Quinone | LC50 ~1 µg/L (Acute mortality threshold)[5] | Oncorhynchus kisutch (Coho salmon)[5] |

Validated Experimental Protocols